molecular formula C12H14N2 B8710144 1-Pyridin-3-yl-cyclohexanecarbonitrile

1-Pyridin-3-yl-cyclohexanecarbonitrile

Cat. No.: B8710144
M. Wt: 186.25 g/mol
InChI Key: JRUUKWFSWAHVDA-UHFFFAOYSA-N
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Description

1-Pyridin-3-yl-cyclohexanecarbonitrile is a nitrile-functionalized cyclohexane derivative with a pyridine ring substituted at the 3-position. This compound belongs to a class of molecules that integrate aromatic heterocycles with alicyclic systems, making it valuable in medicinal chemistry and materials science.

Properties

Molecular Formula

C12H14N2

Molecular Weight

186.25 g/mol

IUPAC Name

1-pyridin-3-ylcyclohexane-1-carbonitrile

InChI

InChI=1S/C12H14N2/c13-10-12(6-2-1-3-7-12)11-5-4-8-14-9-11/h4-5,8-9H,1-3,6-7H2

InChI Key

JRUUKWFSWAHVDA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C#N)C2=CN=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers of Pyridinyl-Substituted Cyclohexanecarbonitriles

  • 1-(Pyridin-2-yl)cyclohexanecarbonitrile (CAS 204067-32-3): Differs in the pyridine substitution (2-position vs. 3-position), altering electronic properties.
  • 3-(Pyridin-4-yl)cyclohexanone (CAS 115444-30-9): Replaces the nitrile group with a ketone, reducing electrophilicity. The 4-pyridinyl substitution may enhance solubility in polar solvents compared to 3-substituted analogs .

Cyclohexane Derivatives with Heterocyclic Substituents

  • 1-Piperidinocyclohexanecarbonitrile (CAS 3867-15-0): Substitutes pyridine with a piperidine ring, increasing basicity (pKa ~11 for piperidine vs. ~5 for pyridine). Safety Data: Health hazard level 2 (OSHA HCS), requiring storage at -20°C for stability. Reacts with strong acids/bases, producing hazardous decomposition products (e.g., nitrogen oxides) . Applications: Precursor in PCP synthesis and regulated as a Schedule II compound in the U.S. .

Nitrile-Containing Heterocycles

  • 1H-Pyrrole-3-Carbonitrile Derivatives (e.g., 1j, 1k, 4a, 4b):
    • Feature pyrrole rings instead of cyclohexane, with nitriles at the 3-position.
    • Synthesis : Produced via one-pot multicomponent reactions using sugars (e.g., D-fructose) and amines. IR spectra show nitrile stretching frequencies at 2217–2221 cm⁻¹, consistent with aliphatic nitriles .
    • Stability : Solid at room temperature, contrasting with liquid or low-melting analogs like 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile .

Data Tables

Table 1: Structural and Physical Properties

Compound Name CAS Number Molecular Formula Molecular Weight Key Functional Groups IR Nitrile Stretch (cm⁻¹)
1-Pyridin-3-yl-cyclohexanecarbonitrile Not Provided C₁₂H₁₃N₂ 201.25 Cyclohexane, Pyridin-3-yl ~2218–2221 (estimated)
1-(Pyridin-2-yl)cyclohexanecarbonitrile 204067-32-3 C₁₂H₁₃N₂ 201.25 Cyclohexane, Pyridin-2-yl
1-Piperidinocyclohexanecarbonitrile 3867-15-0 C₁₂H₂₀N₂ 192.30 Cyclohexane, Piperidine
1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile 1427014-16-1 C₉H₇FN₂ 162.16 Cyclopropane, Fluoropyridine

Key Research Findings

  • Synthetic Flexibility : Pyridinyl- and piperidinyl-cyclohexanecarbonitriles are synthesized via multicomponent reactions, enabling diverse functionalization (e.g., sugar moieties in pyrrole derivatives) .
  • Electronic Effects : Pyridine substitution position (2-, 3-, or 4-) critically modulates electronic properties, impacting applications in catalysis or drug design .
  • Safety Considerations : Piperidine derivatives pose higher health risks (e.g., toxicity, reactivity) compared to pyridine analogs, necessitating stringent handling protocols .

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